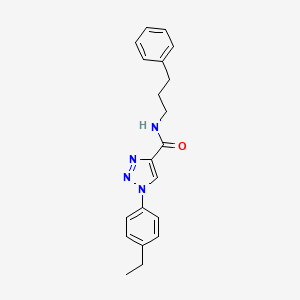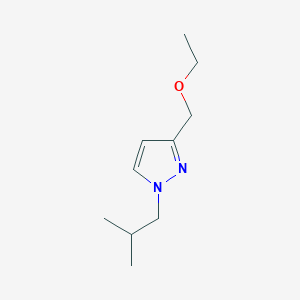![molecular formula C18H20ClNO3 B3003153 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide CAS No. 2034257-46-8](/img/structure/B3003153.png)
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide is an organic compound that features a complex structure with both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Hydroxypropyl Intermediate: This step involves the reaction of 3-chlorobenzaldehyde with a suitable reagent to form 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.
Amidation Reaction: The hydroxypropyl intermediate is then reacted with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
化学反应分析
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated aromatic derivatives.
科学研究应用
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
作用机制
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but with a nitro group instead of a hydroxy group.
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives: Similar aromatic structure with different functional groups.
Uniqueness
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
属性
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-13(23-16-8-3-2-4-9-16)18(22)20-11-10-17(21)14-6-5-7-15(19)12-14/h2-9,12-13,17,21H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSKRPZPOCVRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C1=CC(=CC=C1)Cl)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)

![(3,4-Diethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B3003072.png)


![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)
![1-(4-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B3003080.png)

![2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3003086.png)


![2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3003090.png)
![2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3003092.png)

